molecular formula C14H27KO2 B1472747 Potassium tetradecanoate-2,2-D2 CAS No. 352438-85-8

Potassium tetradecanoate-2,2-D2

Cat. No.: B1472747
CAS No.: 352438-85-8
M. Wt: 268.47 g/mol
InChI Key: PYJBVGYZXWPIKK-MUVBCOKNSA-M
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Description

Potassium tetradecanoate-2,2-D2 is a useful research compound. Its molecular formula is C14H27KO2 and its molecular weight is 268.47 g/mol. The purity is usually 95%.
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Biological Activity

Potassium tetradecanoate-2,2-D2 is a stable isotope-labeled fatty acid salt that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic implications.

Overview of this compound

This compound (also known as potassium myristate-D2) is a derivative of tetradecanoic acid, which is a saturated fatty acid. The deuterated form is used in various biochemical applications, particularly in studies involving metabolic pathways and lipid metabolism.

1. Cytotoxicity and Bactericidal Effects

Research has demonstrated that potassium tetradecanoate exhibits cytotoxicity against various cell lines. A study investigated the bactericidal activity of potassium fatty acids, including tetradecanoate, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds significantly inhibited bacterial growth and displayed cytotoxic effects on human keratinocyte cells (NHEK-Ad) and fibroblast cells (BALB/3T3) .

Concentration (mM) LDH Leakage (%) Cell Viability (%)
0.515 ± 385 ± 5
Control5 ± 195 ± 3

Table 1: Cytotoxicity of this compound on NHEK-Ad and BALB/3T3 Cells

The mechanisms underlying the biological activity of potassium tetradecanoate involve its interaction with cellular membranes and metabolic pathways. Fatty acids like tetradecanoate can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, they may alter signaling pathways related to inflammation and immune response.

A specific investigation into the metabolic effects of itaconate—a related compound—revealed that it modulates T cell differentiation by inhibiting glycolysis and oxidative phosphorylation in T cells, which may suggest similar pathways could be influenced by potassium tetradecanoate .

Case Study: Antimicrobial Activity

In a controlled laboratory setting, researchers treated cultures of MRSA with varying concentrations of potassium tetradecanoate. The study found a dose-dependent reduction in bacterial viability, with significant reductions observed at concentrations starting from 0.5 mM upwards. This indicates potential for development as an antimicrobial agent.

Research Findings

Recent studies have focused on the broader implications of fatty acids in immunomodulation and their role in diseases such as cancer and autoimmune disorders. The influence of fatty acids on macrophage polarization (M1/M2) has been highlighted as a critical area for further research .

Moreover, the ability of fatty acids to influence cytokine production and immune cell differentiation presents opportunities for therapeutic applications in managing inflammatory diseases .

Properties

IUPAC Name

potassium;2,2-dideuteriotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1/i13D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJBVGYZXWPIKK-MUVBCOKNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCC)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium tetradecanoate-2,2-D2
Reactant of Route 2
Potassium tetradecanoate-2,2-D2
Reactant of Route 3
Potassium tetradecanoate-2,2-D2
Reactant of Route 4
Potassium tetradecanoate-2,2-D2
Reactant of Route 5
Potassium tetradecanoate-2,2-D2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.